molecular formula C11H12ClNO B1379255 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride CAS No. 1087737-80-1

2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride

Cat. No.: B1379255
CAS No.: 1087737-80-1
M. Wt: 209.67 g/mol
InChI Key: KCDUCHCMMHCGQS-UHFFFAOYSA-N
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Description

2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one hydrochloride is a bicyclic heterocyclic compound featuring a fused indole core partially saturated at positions 2,2a,3,4, with a ketone group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The benzo[cd]indole system distinguishes it from simpler indole derivatives due to its unique fused-ring topology, which influences electronic properties and molecular interactions .

Properties

IUPAC Name

2,2a,3,4-tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9;/h1-3,7,12H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDUCHCMMHCGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C3C1CNC3=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where different functional groups replace hydrogen atoms on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various hydroindole derivatives.

Scientific Research Applications

2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, influencing biological processes. For example, some indole derivatives inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis .

Comparison with Similar Compounds

Compound A : 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one Hydrochloride (CAS: 122852-75-9)

  • Structural Differences : Replaces the benzo[cd]indole system with a pyrido[4,3-b]indole scaffold, introducing a nitrogen atom in the fused six-membered ring.
  • Functional Groups : Contains a methyl group at position 5 and a ketone at position 1.
  • Applications : Used in neurological drug research due to its affinity for serotonin receptors .
Property Target Compound Compound A
Molecular Formula C₁₁H₁₂ClNO C₁₂H₁₃ClN₂O
Molecular Weight 225.68 g/mol 236.70 g/mol
Core Structure Benzo[cd]indole Pyrido[4,3-b]indole
Key Substituents 5-ketone, hydrochloride 5-methyl, 1-ketone, hydrochloride

Benzo-Fused Isoindole Derivatives

Compound B : 4,4-Dimethyl-2-tosyl-2,3,3a,4-tetrahydro-1H-benzo[f]isoindol-1-one (P-39)

  • Structural Differences : Features a benzo[f]isoindole system with a tosyl group and dimethyl substituents.
  • Synthetic Route : Synthesized via Ag-catalyzed cycloaddition (71% yield, m.p. 157–159°C) .
  • Physicochemical Data : Molecular weight 397.49 g/mol, distinct NMR shifts (e.g., 13C δ 165.0 for ketone) .
Property Target Compound Compound B
Fused Ring System Benzo[cd]indole Benzo[f]isoindole
Substituents Hydrochloride salt Tosyl, dimethyl groups
Synthetic Yield Not reported 71%
Melting Point Not reported 157–159°C

Chlorinated Indole Derivatives

Compound C : 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride (CAS: 1104895-64-8)

  • Structural Differences: Simpler dihydroindolone structure with a chlorine atom at position 5 and an amino group at position 3.
  • Applications : Intermediate in antipsychotic drug synthesis .
Property Target Compound Compound C
Ring Saturation Partially saturated (2,2a,3,4) Fully unsaturated
Chlorine Position Not specified Position 5
Bioactivity Under investigation Antipsychotic intermediate

Tetrahydro-Benzodiazepine Analogues

Compound D : 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one Hydrochloride

  • Structural Differences : Incorporates a seven-membered diazepine ring fused to benzene.
  • Physicochemical Data : Molecular weight 268.77 g/mol, CAS 212715-44-1 .
Property Target Compound Compound D
Heterocyclic Core Benzo[cd]indole Benzodiazepine
Ring Size Bicyclic Tricyclic
Salt Form Hydrochloride Hydrochloride

Key Research Findings

  • Synthetic Methods : Palladium-catalyzed intramolecular arylation () and silver-mediated cycloadditions () are critical for synthesizing complex fused indole derivatives. The target compound may require similar catalytic strategies.
  • Spectroscopic Trends : Chlorinated indoles (e.g., Compound C) exhibit distinct ¹³C NMR shifts (~165 ppm for ketones), aiding structural elucidation .

Biological Activity

Overview

2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride (CAS Number: 1087737-80-1) is a derivative of indole, which is a significant heterocyclic compound found in various natural products and pharmaceuticals. Its molecular formula is C11H11ClN0, and it has a molecular weight of 209.67 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors, influencing critical biological processes. For instance, some studies have indicated that indole derivatives can inhibit enzymes such as thymidylate synthase, which is essential for DNA synthesis.

Enzyme Inhibition

Research has shown that this compound may exhibit promiscuous enzymatic inhibition, affecting multiple targets due to its structural properties. The compound can form covalent adducts with biologically relevant thiols like glutathione and cysteine residues on proteins, leading to non-specific inhibition in high-throughput screening assays .

Anticancer Properties

Recent studies have explored the potential of benzo[cd]indol-2(1H)-ones as selective inhibitors of bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in cancer cell proliferation and survival. In one study, compounds containing this scaffold demonstrated significant antiproliferative effects against leukemia cells with Kd values indicating strong binding affinity to BRD4 bromodomain .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis.

Study 1: BET Bromodomain Inhibition

In a study focused on the optimization of benzo[cd]indol-2(1H)-one derivatives as BET inhibitors, researchers identified potent compounds that exhibited high selectivity over non-BET family members. The lead molecule demonstrated a reasonable pharmacokinetic profile with high oral bioavailability (75.8%) and moderate half-life (T1/2 = 3.95 h) in vivo .

CompoundKd Value (nM)SelectivityAntiproliferative Effect
Compound 85124HighSignificant on MV4;11 cells
Compound 86137ModerateModerate effect

Study 2: Enzyme Interaction Analysis

A detailed analysis of the interactions between indole derivatives and various enzymes highlighted the potential for non-specific inhibition due to thiol reactivity. The study provided insights into the chemical mechanisms contributing to assay interference and suggested strategies for improving specificity in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Reactant of Route 2
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride

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